molecular formula C9H9N3O2 B11908632 2H-Indazole, 2-ethyl-6-nitro- CAS No. 65642-29-7

2H-Indazole, 2-ethyl-6-nitro-

Cat. No.: B11908632
CAS No.: 65642-29-7
M. Wt: 191.19 g/mol
InChI Key: JPZZMLKQTUBUOB-UHFFFAOYSA-N
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Description

2H-Indazole, 2-ethyl-6-nitro- is a nitrogen-containing heterocyclic compound Indazoles are known for their wide range of biological activities and are found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indazole, 2-ethyl-6-nitro- typically involves the formation of the indazole core followed by the introduction of the ethyl and nitro groups. One common method is the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole ring. The ethyl group can be introduced via alkylation reactions, and the nitro group can be added through nitration reactions using reagents like nitric acid or tert-butyl nitrite .

Industrial Production Methods

Industrial production of 2H-Indazole, 2-ethyl-6-nitro- often employs transition metal-catalyzed reactions due to their efficiency and high yields. For example, copper-catalyzed cyclization reactions are commonly used to form the indazole ring, followed by nitration and alkylation steps to introduce the desired functional groups .

Chemical Reactions Analysis

Types of Reactions

2H-Indazole, 2-ethyl-6-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2H-Indazole, 2-ethyl-6-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Indazole, 2-ethyl-6-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, altering the compound’s electronic properties and enhancing its binding affinity to biological targets. The ethyl group can influence the compound’s lipophilicity, affecting its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Indazole, 2-ethyl-6-nitro- is unique due to the specific positioning of the ethyl and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s potential as a versatile intermediate in organic synthesis and its effectiveness in various biological applications .

Properties

CAS No.

65642-29-7

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-ethyl-6-nitroindazole

InChI

InChI=1S/C9H9N3O2/c1-2-11-6-7-3-4-8(12(13)14)5-9(7)10-11/h3-6H,2H2,1H3

InChI Key

JPZZMLKQTUBUOB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C=CC(=CC2=N1)[N+](=O)[O-]

Origin of Product

United States

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